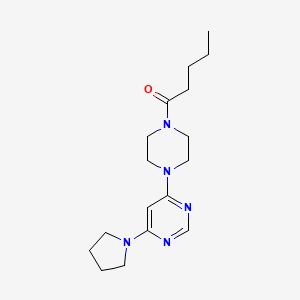![molecular formula C12H19NO3S B4507175 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4507175.png)
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Overview
Description
4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane moiety and a tetrahydrothiophene ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through Diels-Alder reactions, where cyclopentadiene reacts with an appropriate dienophile.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, using reagents such as sodium cyanoborohydride.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, often using sulfur-containing reagents.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new bicyclic compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic structures with biological molecules.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of more complex molecules used in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds like norbornane and camphor share the bicyclic structure but differ in functional groups.
Tetrahydrothiophene Derivatives: Compounds like tetrahydrothiophene-1,1-dioxide share the sulfur-containing ring but lack the bicyclic moiety.
Uniqueness: The combination of the bicyclo[221]heptane moiety with the tetrahydrothiophene ring and the presence of the 1,1-dioxide functional group make 4-[(Bicyclo[221]hept-5-en-2-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide unique
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-12-7-17(15,16)6-11(12)13-5-10-4-8-1-2-9(10)3-8/h1-2,8-14H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZZIDDRIAMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC3CS(=O)(=O)CC3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide](/img/structure/B4507094.png)
![methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4507097.png)
![2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4507108.png)
![N-(2-chlorobenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4507119.png)

![N-(2-methoxybenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4507126.png)
![7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4507133.png)

![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4507158.png)
![5-Hydroxy-4-(3-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one](/img/structure/B4507161.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B4507171.png)
![1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4507189.png)

